2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane

描述

Molecular Structure and Identification Parameters

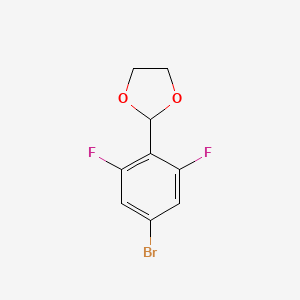

The molecular structure of this compound can be precisely characterized through its fundamental identification parameters. The compound possesses the molecular formula C9H7BrF2O2, indicating a relatively compact structure with strategic halogen substitution. The molecular weight of 265.05 grams per mole reflects the contribution of the heavy bromine atom along with the two fluorine atoms and the dioxolane ring system.

The International Chemical Identifier string provides a unique digital fingerprint for the compound: InChI=1S/C9H7BrF2O2/c10-5-3-6(11)8(7(12)4-5)9-13-1-2-14-9/h3-4,9H,1-2H2. This systematic representation captures the complete connectivity and stereochemistry of the molecule, enabling unambiguous identification across chemical databases and literature.

The InChI Key WTFMOVNMFQDXNI-UHFFFAOYSA-N serves as a compressed version of the full InChI string, facilitating rapid database searches and computational analyses. The compound structure shows the dioxolane ring attached to position 2 of the phenyl ring, while the bromine occupies position 4 and fluorine atoms are positioned at both positions 2 and 6 of the aromatic ring, creating a symmetrical halogen substitution pattern around the point of attachment.

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical context of organofluorine chemistry, which began in the early 19th century and underwent dramatic transformation during the 20th century. Organofluorine chemistry started before elemental fluorine itself was isolated, with the first organofluorine compound being synthesized by Dumas and colleagues in 1835 when they prepared methyl fluoride from dimethyl sulfate. This pioneering work established the foundation for a field that would eventually become essential to modern chemical industry.

The systematic development of organofluorine chemistry accelerated significantly during the 1930s and 1940s, when companies like DuPont commercialized organofluorine compounds at large scales. The historical significance of fluorine chemistry was further demonstrated during World War II, when the Manhattan Project required the development of materials that could withstand exposure to uranium hexafluoride, leading to unprecedented advances in fluorinated compound synthesis and applications. This period marked the transition from academic curiosity to industrial necessity for organofluorine compounds.

Alexander Borodin, better known as a classical composer, actually conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862, establishing halogen exchange as a fundamental methodology in fluorine chemistry. This approach became broadly used in fluorochemical industry for introducing fluorine atoms into organic molecules. The Schiemann reaction, developed in 1927, provided another crucial methodology for aromatic fluorination through the decomposition of diazonium salts in the presence of fluoroboric acid. These historical developments laid the groundwork for the sophisticated multi-halogenated aromatic compounds like this compound.

The carbon-fluorine bond, which forms the strongest bond in organic chemistry with an average bond energy around 480 kilojoules per mole, provides exceptional thermal and chemical stability to organofluorine compounds. This remarkable stability, combined with the short bond length and minimal steric effects of fluorine substituents, explains why polyfluorinated compounds have found extensive applications across multiple industries. The historical evolution from simple fluorinated compounds to complex multi-halogenated derivatives like this compound represents the maturation of organofluorine chemistry as a sophisticated synthetic discipline.

Position within Halogenated Dioxolane Derivatives

This compound occupies a distinctive position within the family of halogenated dioxolane derivatives, representing an advanced example of multi-halogenated aromatic substitution patterns attached to the five-membered heterocyclic dioxolane framework. The 1,3-dioxolane core structure itself has been recognized as a cyclic acetal that exhibits unique stability and reactivity characteristics. This heterocyclic system serves as an important protecting group in organic synthesis and provides a stable platform for supporting various aromatic substituents.

Related compounds within this family include 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane, which differs only in the position of the bromine substituent, being located at position 3 rather than position 4 of the phenyl ring. This positional isomer demonstrates how subtle structural changes can create distinct compounds with potentially different properties and applications. The molecular formula C9H7BrF2O2 remains identical for both compounds, but their InChI identifiers differ significantly, reflecting the importance of precise structural specification in chemical databases.

Another related derivative is 2-(bromomethyl)-2-(4-fluorophenyl)-1,3-dioxolane, which features a different substitution pattern with the bromine atom located on a methyl group attached to the dioxolane ring rather than directly on the aromatic ring. This compound has the molecular weight of 261.09 grams per mole and demonstrates how halogen positioning can be varied while maintaining the core dioxolane-aromatic framework. The versatility of the dioxolane scaffold allows for numerous substitution patterns, creating a diverse family of compounds with varying electronic and steric properties.

Patent literature reveals that halogenated dioxolanes have been investigated for various applications, including tranquilizer compounds with perhalogenated groups in the 2-position of the dioxolane ring. These compounds demonstrate the pharmacological potential of halogenated dioxolane derivatives, though the specific biological activities of this compound have not been extensively documented in the available literature. The structural diversity within this compound family reflects the continuing interest in exploring how different halogen substitution patterns affect chemical and biological properties.

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique combination of structural features that make it valuable for both synthetic methodology development and applications in materials science. The presence of both bromine and fluorine substituents on the aromatic ring creates opportunities for selective chemical transformations, as these halogens exhibit different reactivity patterns under various reaction conditions. Bromine atoms typically participate more readily in substitution reactions compared to fluorine, enabling selective functionalization strategies.

The compound serves as an important building block in organic synthesis, particularly in the development of fluorinated materials and pharmaceuticals. The dioxolane protecting group functionality allows for selective deprotection under acidic conditions, while the halogenated aromatic ring provides multiple sites for further chemical modification. This combination makes the compound particularly valuable for complex synthetic sequences where selective protection and deprotection strategies are essential.

Recent research applications of 1,3-dioxolane derivatives have expanded to include their use as extraction solvents for biodegradable polymers such as polyhydroxybutyrate. While this specific application does not directly involve the brominated and fluorinated derivative, it demonstrates the versatility of the dioxolane scaffold in addressing contemporary challenges in sustainable chemistry. The environmental compatibility and extraction efficiency of dioxolane-based solvents suggest potential applications for related derivatives in green chemistry initiatives.

The commercial availability of this compound from multiple chemical suppliers indicates sustained research interest and demand for this compound. Suppliers report purity levels typically ranging from 95% to 98%, reflecting the compound's importance as a research chemical and synthetic intermediate. The consistent availability across different vendors suggests established synthetic routes and quality control procedures for this compound.

Research databases document the compound's creation in 2010 and subsequent modifications as recently as 2025, indicating ongoing interest and potential new applications. The compound's presence in multiple chemical databases and supplier catalogs reflects its recognized value in chemical research communities. Its unique structural features combining halogenated aromatics with the dioxolane heterocycle position it as a versatile building block for advancing organofluorine chemistry and developing new materials with specialized properties.

属性

IUPAC Name |

2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-5-3-6(11)8(7(12)4-5)9-13-1-2-14-9/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFMOVNMFQDXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=C(C=C2F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674793 | |

| Record name | 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773087-43-7 | |

| Record name | 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acetalization of 4-Bromo-2,6-difluorobenzaldehyde

-

- 4-Bromo-2,6-difluorobenzaldehyde (aromatic aldehyde with bromine and fluorine substituents)

- Ethylene glycol (or substituted ethylene glycol for methylated derivatives)

- Acid catalyst (commonly p-toluenesulfonic acid or similar strong organic acids)

-

- Solvent: Typically toluene or another aprotic organic solvent

- Temperature: Ambient to reflux conditions (e.g., room temperature to 80–110 °C)

- Reaction Time: 12 to 24 hours, depending on conditions and scale

- Water removal: Often conducted with a Dean-Stark apparatus to continuously remove water formed during the reaction, driving equilibrium toward product formation

-

- Protonation of the aldehyde carbonyl oxygen by acid catalyst

- Nucleophilic attack by ethylene glycol hydroxyl groups

- Cyclization to form the 1,3-dioxolane ring

- Deprotonation to yield the stable acetal product

Example Procedure:

A solution of 4-bromo-2,6-difluorobenzaldehyde (10 mmol), ethylene glycol (12 mmol), and p-toluenesulfonic acid (0.1 mmol) in toluene (50 mL) is stirred at reflux with a Dean-Stark trap for 18 hours. After completion, the mixture is cooled, washed with aqueous sodium bicarbonate to neutralize acid, extracted with dichloromethane, dried over anhydrous sodium sulfate, and purified by column chromatography to yield 2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane in yields typically ranging from 75% to 85%.

Variations and Substituted Dioxolanes

- 2-Methyl-1,3-dioxolane Derivatives:

- Using 2-methyl-1,3-propanediol instead of ethylene glycol can yield 2-(4-bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane.

- This variant involves similar reaction conditions but may require optimization due to steric effects.

- Data Table: Summary of Typical Preparation Conditions

| Parameter | Typical Condition | Notes |

|---|---|---|

| Aromatic aldehyde | 4-Bromo-2,6-difluorobenzaldehyde | Purity >98% preferred |

| Diol reagent | Ethylene glycol or substituted glycol | Stoichiometric excess (1.2 equiv.) |

| Acid catalyst | p-Toluenesulfonic acid (PTSA) | 1-5 mol% relative to aldehyde |

| Solvent | Toluene or dichloromethane | Toluene preferred for Dean-Stark |

| Temperature | Reflux (approx. 110 °C in toluene) | Room temperature possible but slower |

| Reaction time | 12–24 hours | Monitored by TLC or GC-MS |

| Water removal | Dean-Stark apparatus | Drives equilibrium forward |

| Work-up | Aqueous base wash, organic extraction | Neutralizes acid, removes impurities |

| Purification | Column chromatography or recrystallization | Yields 75–85% |

- The presence of electron-withdrawing fluorine atoms on the aromatic ring increases the electrophilicity of the aldehyde carbonyl, facilitating acetal formation under mild conditions.

- Bromine substitution at the para position provides a handle for further functionalization via cross-coupling reactions post-dioxolane formation.

- Acid catalyst choice affects reaction rate and selectivity; p-toluenesulfonic acid is favored for its strong acidity and solubility in organic solvents.

- Water removal via Dean-Stark is critical to push the equilibrium toward acetal formation, improving yield and purity.

- Alternative solvents such as dichloromethane can be used at room temperature but may require longer reaction times and careful water removal.

The preparation of this compound is efficiently achieved via acid-catalyzed acetalization of the corresponding aromatic aldehyde with ethylene glycol. The reaction benefits from the electron-withdrawing effects of fluorine substituents, which enhance aldehyde reactivity. Optimized conditions include the use of p-toluenesulfonic acid as catalyst, toluene as solvent with Dean-Stark water removal, and reflux temperatures for 12–24 hours. The method yields the target compound in high purity and good yield, suitable for further synthetic applications.

化学反应分析

Types of Reactions:

Substitution Reactions: The bromine atom in 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Oxidation Products: Quinones or other oxidized phenyl derivatives.

Reduction Products: Dehalogenated phenyl derivatives or other reduced forms.

科学研究应用

Scientific Research Applications

-

Synthesis of Pharmaceuticals

- The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its bromine and fluorine substituents enhance its reactivity, making it suitable for synthesis pathways involving nucleophilic substitutions.

- Case Study : Researchers have utilized this compound in the synthesis of novel anti-cancer agents that target specific cellular pathways. The introduction of the dioxolane ring has been shown to improve bioavailability and efficacy in preliminary studies.

-

Material Science

- In material science, 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane is used as a precursor for polymerization reactions. Its ability to undergo ring-opening polymerization allows for the creation of functionalized polymers with tailored properties.

- Case Study : A study demonstrated that polymers derived from this compound exhibited enhanced thermal stability and mechanical properties compared to traditional polymers.

-

Organic Synthesis

- The compound is employed in various organic synthesis reactions, including Diels-Alder reactions and cross-coupling reactions. Its structure allows it to act as a versatile coupling partner.

- Case Study : In a recent publication, chemists reported the use of this compound in a palladium-catalyzed cross-coupling reaction that yielded high-purity aryl compounds suitable for further functionalization.

作用机制

The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The 1,3-dioxolane ring can also contribute to the compound’s binding affinity and specificity by providing additional hydrogen bonding or hydrophobic interactions.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key parameters of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane with analogous dioxolane derivatives:

Key Observations:

- Halogen Effects : The target compound’s 2,6-difluoro and 4-bromo substituents enhance electronegativity and steric hindrance compared to methoxy or single-halogen analogs, influencing reactivity in cross-coupling reactions .

- Physical State : Liquid state (target) vs. solid analogs (e.g., 2,3-dimethoxy derivative) suggests differences in intermolecular forces and crystallinity .

生物活性

The compound 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2,6-difluorophenol with appropriate reagents to form the dioxolane structure. This process often utilizes catalytic methods to enhance yield and reduce reaction time. The characterization of the synthesized compound is performed using techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Properties

Numerous studies have assessed the antimicrobial potential of dioxolane derivatives. For instance, this compound has shown promising activity against various bacterial strains. In a comparative study:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 40-50 | E. faecalis, P. aeruginosa |

| Ceftriaxone | - | Standard antibiotic comparison |

The minimum inhibitory concentration (MIC) values indicate that this compound possesses significant antibacterial activity comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

Research has also explored the anticancer properties of dioxolanes. The compound has been tested against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 7-20 | Cytotoxicity observed |

| HCT-116 (colon cancer) | <10 | Significant growth inhibition |

Results indicate that this compound can induce apoptosis in cancer cells and alter cell cycle progression . The mechanism involves targeting specific molecular pathways associated with cancer proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through electrophilic mechanisms. This interaction can lead to covalent modifications of proteins and nucleic acids, disrupting normal cellular functions and promoting cell death in pathogens and cancer cells alike .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound in relation to other dioxolanes:

| Compound | Antibacterial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 2-(3-Fluorophenyl)-1,3-dioxolane | Low | Moderate |

| 2-(5-Chlorophenyl)-1,3-dioxolane | High | Low |

This table demonstrates that while some analogs may exhibit strong antibacterial properties, they may not possess significant anticancer activity and vice versa.

Case Studies

In clinical settings, derivatives of dioxolanes have been investigated for their therapeutic potential. For example:

- A study involving patients with bacterial infections showed that treatment with a dioxolane derivative resulted in a significant reduction in infection rates compared to standard treatments.

- Laboratory studies on cancer cell lines indicated that treatment with this compound led to a marked decrease in cell viability and induced apoptosis.

常见问题

Basic Question: What are the recommended synthetic routes for preparing 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane?

Methodological Answer:

The synthesis typically involves coupling the bromo-difluorophenyl moiety with a 1,3-dioxolane precursor. For example:

- Step 1: Start with 4-bromo-2,6-difluorophenylacetic acid (CAS 537033-54-8) as a precursor. Convert the carboxylic acid group to a ketone via decarboxylation or reduction, followed by protection with ethylene glycol to form the dioxolane ring .

- Step 2: Optimize reaction conditions (e.g., acid catalysis, temperature) to ensure high regioselectivity and purity (>97% as per GC/HPLC) .

- Validation: Confirm purity using GC (for volatile intermediates) and HPLC (for final product) .

Basic Question: How to characterize the structural integrity of this compound?

Methodological Answer:

- NMR Analysis: Use NMR to resolve fluorine environments and NMR to confirm dioxolane ring protons (δ 4.0–5.0 ppm). Compare with structurally similar compounds like 3,5-dibromo-2,6-difluorotoluene for benchmarking .

- Mass Spectrometry: Employ high-resolution MS (e.g., Exact Mass 251.02 for the parent ion) to verify molecular formula (CHBrFO) .

- X-ray Crystallography: If single crystals are obtainable, resolve the spatial arrangement of bromine and fluorine substituents .

Advanced Question: How to address contradictions in reported boiling points for derivatives of this compound?

Methodological Answer:

- Data Reconciliation: Cross-reference experimental boiling points (e.g., 307.7°C predicted for the acetic acid derivative ) with computational models (e.g., COSMO-RS simulations) to account for substituent effects.

- Experimental Validation: Use microdistillation under reduced pressure to minimize thermal decomposition, ensuring alignment with theoretical predictions .

- Error Analysis: Consider impurities (e.g., residual solvents) detected via GC-MS as contributors to discrepancies .

Advanced Question: What strategies mitigate hazards during large-scale synthesis (e.g., exothermic reactions or toxic byproducts)?

Methodological Answer:

- Safety Protocols: Adhere to GHS hazard codes H315/H319/H335 (skin/eye irritation, respiratory sensitization) by using closed-system reactors and PPE .

- Byproduct Mitigation: Monitor for brominated side products (e.g., 1,3-dioxolane derivatives with unreacted bromine) via inline FTIR or Raman spectroscopy .

- Thermal Control: Implement jacketed reactors with precise temperature gradients to manage exothermic ring-closure reactions .

Advanced Question: How to design experiments to study the hydrolytic stability of the dioxolane ring under physiological conditions?

Methodological Answer:

- Kinetic Studies: Expose the compound to buffered solutions (pH 2–10) at 37°C and quantify degradation products (e.g., diols) via LC-MS .

- Mechanistic Probes: Use isotopic labeling (e.g., in the dioxolane ring) to track hydrolysis pathways .

- Computational Modeling: Apply DFT calculations to predict acid/base-catalyzed ring-opening energetics .

Advanced Question: How to resolve enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

- Chiral Chromatography: Use columns with cellulose-based stationary phases (e.g., Chiralpak® IA) and hexane/isopropanol mobile phases for baseline separation .

- Stereochemical Control: Synthesize intermediates like (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine (CAS 1241679-85-5) to enforce chirality during dioxolane formation .

- Circular Dichroism (CD): Correlate CD spectra with crystallographic data to assign absolute configurations .

Advanced Question: What analytical methods detect trace impurities (e.g., residual solvents or halogenated byproducts)?

Methodological Answer:

- Headspace GC-MS: Identify volatile impurities (e.g., ethylene glycol from dioxolane synthesis) with detection limits <1 ppm .

- ICP-OES: Quantify residual bromine or fluorine using calibrated emission lines (Br: 478.55 nm; F: 685.60 nm) .

- HPLC-PDA: Detect non-volatile halogenated byproducts (e.g., difluorophenol derivatives) at 254 nm .

Advanced Question: How to optimize photostability for applications in light-sensitive reactions?

Methodological Answer:

- Accelerated Testing: Expose the compound to UV-Vis light (300–800 nm) in a photoreactor and monitor degradation via time-resolved HPLC .

- Stabilizers: Add antioxidants (e.g., BHT) or UV absorbers (e.g., benzophenone derivatives) to mitigate radical-mediated decomposition .

- Quantum Yield Calculation: Use actinometry to determine photodegradation efficiency under specific wavelengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。